![molecular formula C9H10ClNO2 B1301563 3-(4-Chloroanilino)propanoic acid CAS No. 21617-19-6](/img/structure/B1301563.png)
3-(4-Chloroanilino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloroanilino)propanoic acid is an organic compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as CAP, and its chemical formula is C9H10ClNO2. It has a functional parent β-amino acid and is a organonitrogen compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H10ClNO2 . Its average mass is 199.630 and its mono-isotopic mass is 199.04001 . The InChI code for the compound is InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) .Scientific Research Applications
Chlorogenic Acid (CGA) Pharmacological Review
CGA is a polyphenol with various therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. It has been speculated to regulate lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects and its role as a natural safeguard food additive highlight its biological and pharmacological effects, suggesting a potential area where compounds like "3-(4-Chloroanilino)propanoic acid" might find application (Naveed et al., 2018).
Sorption of Phenoxy Herbicides
This review focuses on the sorption experiments of phenoxy herbicides like 2,4-D and related compounds to soil, organic matter, and minerals. Understanding the sorption behavior of these compounds can inform environmental management and remediation strategies, potentially relevant to the environmental impact of "this compound" (Werner, Garratt, & Pigott, 2012).
Biotechnological Routes Based on Lactic Acid Production
This article reviews the production of lactic acid from biomass and its use as a feedstock for producing various chemicals through biotechnological routes. This insight into lactic acid's role in green chemistry highlights potential pathways for synthesizing and applying compounds like "this compound" in a sustainable manner (Gao, Ma, & Xu, 2011).
Oleanolic Acid and Its Derivatives
The therapeutic potential of oleanolic acid in chronic diseases, including its antioxidant, anti-inflammatory, and anticancer activities, underscores the importance of natural compounds in pharmaceutical research. This area of study might offer insights into the medical applications of "this compound" (Ayeleso, Matumba, & Mukwevho, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
3-(4-Chloroanilino)propanoic acid, also known as CAP, is an organic compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary target of CAP is the Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 . This enzyme plays a crucial role in cellular processes such as transcription and cell cycle progression .
properties
IUPAC Name |
3-(4-chloroanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYIDOVKCGQTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369471 |
Source
|
Record name | 3-(4-chloroanilino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727834 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
21617-19-6 |
Source
|
Record name | 3-(4-chloroanilino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.